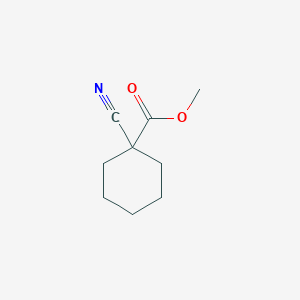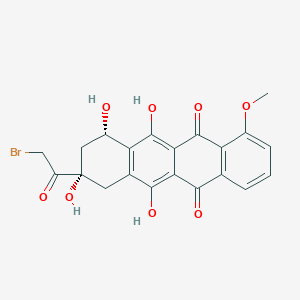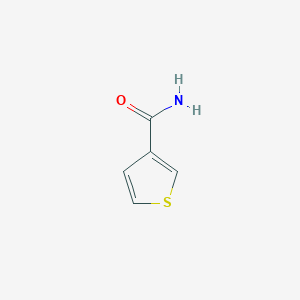
2-Bromo-5-nitropyridin-4-amine
Descripción general
Descripción
2-Bromo-5-nitropyridin-4-amine is a chemical compound with the molecular formula C5H4BrN3O2 . It is a solid substance and is used as a biochemical reagent .
Synthesis Analysis
The synthesis of 2-Bromo-5-nitropyridin-4-amine involves the reaction of 2, 4-dibromo-5-nitropyridine in tetrahydrofuran (THF) with ammonia and triethylamine . The reaction mixture is stirred at room temperature for 50 hours .Molecular Structure Analysis
The InChI code for 2-Bromo-5-nitropyridin-4-amine is 1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) .Physical And Chemical Properties Analysis
2-Bromo-5-nitropyridin-4-amine is a solid substance . It has a molecular weight of 218.01 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
2-Bromo-5-nitropyridin-4-amine: serves as a versatile intermediate in the synthesis of various bioactive molecules. Its reactive sites allow for selective substitutions, enabling the creation of compounds with potential pharmacological properties. For instance, it can be used to develop novel kinase inhibitors, which play a crucial role in targeted cancer therapies .
Material Science: Organic Electronics
In material science, particularly in the field of organic electronics, 2-Bromo-5-nitropyridin-4-amine is utilized to synthesize pi-conjugated systems. These systems are essential for creating organic semiconductors, which are used in the production of OLEDs (Organic Light-Emitting Diodes) and organic photovoltaic cells .
Chemical Biology: Molecular Probes
This compound is instrumental in chemical biology for the design of molecular probes. By modifying 2-Bromo-5-nitropyridin-4-amine , researchers can produce fluorescent tags that help in visualizing biological processes at the molecular level, thus contributing to a better understanding of cellular functions .
Environmental Chemistry: Pollutant Detection
2-Bromo-5-nitropyridin-4-amine: can be modified to create sensors for the detection of environmental pollutants. Its structure allows for the incorporation into sensor arrays that can detect hazardous substances at low concentrations, aiding in environmental monitoring and safety .
Agrochemistry: Pesticide Development
In agrochemistry, this compound is a precursor in the development of novel pesticides. Its nitro and bromo groups can be leveraged to synthesize compounds that are effective against a wide range of agricultural pests, thus contributing to increased crop protection .
Nanotechnology: Nanofabrication
The compound’s reactivity is exploited in nanotechnology for nanofabrication processes. It can be used to create nanoscale patterns on surfaces, which is a critical step in the manufacturing of nanodevices and nanomaterials with specific properties .
Safety and Hazards
Direcciones Futuras
2-Bromo-5-nitropyridin-4-amine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It has also been used in the synthesis of 2-pyridyl analogs . These applications suggest potential future directions in the field of organic synthesis .
Propiedades
IUPAC Name |
2-bromo-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAXIFACFUIWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516054 | |
| Record name | 2-Bromo-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitropyridin-4-amine | |
CAS RN |
84487-15-0 | |
| Record name | 2-Bromo-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-nitropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)
![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

